Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO4/c1-3-19-10(17)8-5-7(12(13,14)15)6-16-9(8)11(18)20-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVCDABLYPUDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564363 | |

| Record name | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120083-60-5 | |

| Record name | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate CAS 120083-60-5

An In-depth Technical Guide to Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate

Foreword: Unveiling a Key Building Block in Modern Chemistry

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate (CAS 120083-60-5) represents a confluence of two highly influential structural motifs in contemporary drug discovery and agrochemical design: the pyridine dicarboxylate scaffold and the trifluoromethyl group. This guide is crafted for researchers, medicinal chemists, and process development scientists, offering a deep dive into the synthesis, reactivity, and strategic applications of this versatile intermediate. We move beyond a simple recitation of facts to explore the underlying chemical principles, providing field-proven insights into why specific synthetic choices are made and how the unique properties of this molecule can be leveraged to accelerate research and development programs.

Core Molecular Profile and Physicochemical Properties

At its heart, Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate is a trifluoromethyl-substituted quinolinic acid diethyl ester. This structure is not merely a collection of atoms but a carefully arranged set of functional groups, each contributing to the molecule's overall reactivity and utility. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen significantly influences the aromatic ring's chemistry, while the dual ester functionalities serve as versatile handles for subsequent chemical modifications.

Table 1: Physicochemical and Identity Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 120083-60-5 | AiFChem[1] |

| Molecular Formula | C₁₂H₁₂F₃NO₄ | AiFChem[1] |

| Molecular Weight | 291.23 g/mol | AiFChem[1] |

| IUPAC Name | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | AiFChem[1] |

| Synonyms | 2,3-Pyridinedicarboxylic acid, 5-(trifluoromethyl)-, diethyl ester | AiFChem[1] |

| Predicted pKa | -3.34 ± 0.10 (for the pyridine nitrogen) | ChemicalBook[2] |

| Predicted LogP | ~2.5 - 3.0 | --- |

| Appearance | Expected to be a liquid or low-melting solid | --- |

Strategic Synthesis: From Precursor to Product

The most logical and industrially scalable synthesis of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate does not build the pyridine ring from scratch but rather functionalizes a pre-existing, commercially available core. The key precursor is 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7), a widely used intermediate in the agrochemical industry.[3] The transformation from this dichloro-precursor to the desired dicarboxylate is a classic example of transition metal catalysis.

The Method of Choice: Palladium-Catalyzed Double Alkoxycarbonylation

Palladium-catalyzed carbonylation stands out as the premier method for converting aryl halides into esters, amides, or aldehydes.[4] This reaction involves the insertion of carbon monoxide (CO) into the carbon-halogen bond, followed by trapping with a nucleophile—in this case, ethanol. For a di-chloro substrate, this process can be performed in a stepwise or, more efficiently, a one-pot double carbonylation.

Causality Behind the Choice:

-

Efficiency: Palladium catalysis offers high yields and functional group tolerance under relatively mild conditions compared to older, stoichiometric methods.

-

Atom Economy: Carbon monoxide is an inexpensive and abundant C1 source.

-

Versatility: The methodology is well-established for a vast range of aryl halides, including electron-deficient chloropyridines.[5]

Proposed Catalytic Cycle

The mechanism for this transformation is a well-understood catalytic cycle involving Palladium(0) and Palladium(II) intermediates. Understanding this cycle is critical for troubleshooting and optimizing the reaction.

Caption: Catalytic cycle for Palladium-catalyzed alkoxycarbonylation.

Self-Validating Experimental Protocol (Hypothetical)

This protocol is designed as a robust starting point for laboratory synthesis, incorporating best practices for this reaction class.

Objective: To synthesize Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate from 2,3-dichloro-5-(trifluoromethyl)pyridine.

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.03 eq)

-

1,3-Bis(diphenylphosphino)propane (dppp) (0.06 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Ethanol (EtOH) (solvent)

-

Carbon Monoxide (CO), balloon or gas cylinder

Procedure:

-

Vessel Preparation: To a high-pressure reaction vessel (e.g., a Parr autoclave) equipped with a magnetic stir bar, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), Pd(OAc)₂ (0.03 eq), and dppp (0.06 eq).

-

Inerting: Seal the vessel and purge with nitrogen or argon for 10-15 minutes to remove all oxygen.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous ethanol as the solvent, followed by the base (TEA or DIPEA, 3.0 eq).

-

Carbon Monoxide Purge: Carefully purge the vessel with carbon monoxide gas 3-4 times to replace the inert atmosphere.

-

Reaction: Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to 100-120 °C with vigorous stirring. Rationale: Elevated temperature is often required for the oxidative addition of less reactive aryl chlorides.[5]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking aliquots (after cooling and safely venting the vessel). The reaction is complete when the starting material is consumed.

-

Work-up: After cooling to room temperature, carefully vent the excess CO in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The strategic placement of a trifluoromethyl (-CF₃) group is one of the most powerful tactics in modern medicinal chemistry.[6][7] Its influence extends far beyond simply adding fluorine atoms; it fundamentally alters the electronic and physical properties of the parent molecule.[8][9]

Table 2: Comparison of Methyl (-CH₃) vs. Trifluoromethyl (-CF₃) Groups

| Property | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Implication in Drug Design |

|---|---|---|---|

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Alters pKa, modulates ring electronics, can influence receptor binding. |

| Lipophilicity (Hansch π) | +0.5 | +0.88 | Increases lipophilicity, often improving membrane permeability and cell uptake.[10] |

| Metabolic Stability | Prone to P450 oxidation | Highly resistant to oxidation | Blocks metabolic hotspots, increasing the drug's half-life and bioavailability.[11] |

| Steric Size | Bioisostere for -H | Bioisostere for -Cl, -iPr | Can be used to probe steric requirements in a binding pocket.[10] |

The -CF₃ group on the pyridine ring makes the target molecule an excellent starting point for creating drug candidates with enhanced metabolic stability and optimized cell permeability.[12]

Reactivity and Derivatization: A Scaffold for Innovation

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate is not an end-product but a versatile platform. Its two ester groups are prime sites for chemical elaboration, enabling the rapid generation of compound libraries for screening.

Sources

- 1. 120083-60-5 | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate - AiFChem [aifchem.com]

- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group onto the pyridine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets[1]. These modifications are crucial in the rational design of novel therapeutic agents and crop protection agents[1][2][3]. This guide provides a comprehensive overview of the key physical properties of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate, alongside detailed, field-proven methodologies for their experimental determination. While specific experimental data for this compound is not widely available in public literature, this guide will leverage data from analogous compounds to provide context and expected values, empowering researchers to characterize this and similar novel chemical entities.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all further research. Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate is identified by the following key parameters:

| Identifier | Value | Source |

| CAS Number | 120083-60-5 | [4] |

| Molecular Formula | C₁₂H₁₂F₃NO₄ | [4] |

| Molecular Weight | 291.23 g/mol | [4] |

| IUPAC Name | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | [4] |

| Canonical SMILES | CCOC(=O)C1=CC(=CN=C1C(=O)OCC)C(F)(F)F | [4] |

| InChI Key | RIVCDABLYPUDER-UHFFFAOYSA-N | [4] |

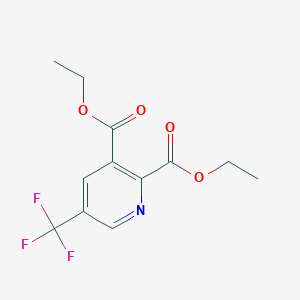

Below is a 2D representation of the chemical structure of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate.

Caption: 2D Structure of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate.

Core Physical Properties: A Comparative Outlook

While specific, experimentally verified physical properties for Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate are not readily found in the public domain, we can infer expected properties based on structurally analogous compounds. This comparative approach is a cornerstone of early-stage drug development and chemical research.

| Physical Property | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate (Predicted) | Diethyl 5-ethylpyridine-2,3-dicarboxylate | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Colorless to pale yellow liquid[5] | Clear colorless to yellow liquid[6] |

| Melting Point | Likely a low-melting solid or liquid at room temperature | Not specified, likely a liquid | 8-9 °C[6] |

| Boiling Point | Expected to be high, likely >200 °C at atmospheric pressure | 320-325 °C at 760 mmHg[5] | 80 °C at 20 mmHg[6] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate) and have limited solubility in water. | Soluble in most common organic solvents; limited solubility in water[5]. | Soluble in chloroform and methanol[6]. |

The presence of the trifluoromethyl group is anticipated to increase the lipophilicity and boiling point of the title compound compared to its non-fluorinated analogue.

Experimental Determination of Physical Properties

The following section provides detailed, step-by-step protocols for the experimental determination of the core physical properties of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate. These methods are widely accepted and validated within the scientific community.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.

Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered to ensure uniform heat transfer[7].

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Rapid Initial Measurement: Heat the sample rapidly to determine an approximate melting range. This saves time in subsequent, more precise measurements.

-

Precise Measurement: For an accurate determination, heat the sample at a rate of 1-2°C per minute, starting from a temperature approximately 20°C below the estimated melting point[8].

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound[8].

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Microscale)

For small sample quantities, a microscale boiling point determination is a highly effective technique.

Protocol:

-

Sample Preparation: Add a small amount of the liquid sample to a capillary tube.

-

Bell Insertion: Insert a smaller, inverted capillary tube (a "bell") into the sample tube. This will trap air and serve as a boiling chip[9].

-

Apparatus Setup: Attach the sample tube to a thermometer and place it in a heating bath (e.g., a Thiele tube)[10].

-

Heating: Heat the apparatus gradually.

-

Observation: Observe the sample for the formation of a steady stream of bubbles from the bell, indicating that the liquid has reached its boiling point[9].

-

Data Recording: The temperature at which a continuous stream of bubbles emerges is the boiling point of the liquid.

Caption: Workflow for Microscale Boiling Point Determination.

Solubility Determination

Understanding a compound's solubility in various solvents is crucial for its application in synthesis, purification, and formulation.

Protocol:

-

Solvent Selection: Choose a range of representative solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) to assess the compound's polarity.

-

Sample Preparation: Place a small, accurately weighed amount of the compound into a series of vials.

-

Solvent Addition: Add a measured volume of a single solvent to each vial.

-

Agitation: Agitate the vials at a constant temperature to facilitate dissolution.

-

Observation: Visually inspect the vials for complete dissolution.

-

Quantification (Optional): For a quantitative assessment, gradually add more of the compound until saturation is reached. The concentration at this point is the solubility.

Caption: Workflow for Solubility Determination.

Significance and Applications

The trifluoromethylpyridine moiety is a key structural motif in a number of successful agrochemicals and pharmaceuticals[2][11]. The trifluoromethyl group often enhances metabolic stability by blocking sites of oxidation and increases lipophilicity, which can improve membrane permeability and bioavailability[12]. The pyridine ring itself provides a scaffold that can be readily functionalized to optimize interactions with biological targets. Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate is a valuable intermediate for the synthesis of more complex molecules with potential applications as herbicides, insecticides, fungicides, or as active pharmaceutical ingredients[3][13][14]. A thorough understanding of its physical properties is therefore a critical first step in its development for these applications.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate. While a complete, experimentally verified dataset for this specific compound is not yet publicly available, this guide has offered a robust framework for its characterization. By leveraging data from analogous compounds and providing detailed, validated experimental protocols, researchers are well-equipped to determine the melting point, boiling point, and solubility of this and other novel chemical entities. This foundational knowledge is indispensable for the continued development of innovative solutions in the fields of medicine and agriculture.

References

- Iwasaki, T., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 115-127.

- Google Patents. (n.d.). CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate.

- Cheng, C., Ma, X., & Wei, Z. (2013). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 25(16), 9031-9033.

-

University of Canterbury. (n.d.). Micro-boiling point measurement. Retrieved January 24, 2026, from [Link]

-

University of Technology. (2021). experiment (1) determination of melting points. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Retrieved January 24, 2026, from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. Retrieved January 24, 2026, from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved January 24, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 24, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved January 24, 2026, from [Link]

-

University of Sydney. (2023). Solubility of Organic Compounds. Retrieved January 24, 2026, from [Link]

-

Chemtips. (2013). How to Determine Boiling Points on the Microscale. Retrieved January 24, 2026, from [Link]

-

Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved January 24, 2026, from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 24, 2026, from [Link]

-

YouTube. (2020). How To Measure A Micro Boiling Point. Retrieved January 24, 2026, from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved January 24, 2026, from [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved January 24, 2026, from [Link]

-

Huimeng Bio-tech. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. Retrieved January 24, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 120083-60-5 | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate - AiFChem [aifchem.com]

- 5. agrochemx.com [agrochemx.com]

- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemtips.wordpress.com [chemtips.wordpress.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 13. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]

- 14. asianpubs.org [asianpubs.org]

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate chemical structure

An In-depth Technical Guide to Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate

Introduction

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure combines a pyridine core, a key scaffold in many bioactive molecules, with a trifluoromethyl (CF₃) group and two diethyl ester functionalities. The CF₃ group is a well-established bioisostere for a methyl or ethyl group but offers profoundly different electronic properties, often enhancing metabolic stability, binding affinity, and cell membrane permeability of a parent molecule. The dual ester groups at the 2- and 3-positions serve as versatile chemical handles for constructing more complex molecular architectures.

This guide provides a comprehensive overview of the chemical structure, properties, plausible synthetic routes, and potential applications of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate, designed for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and associated identifiers. The trifluoromethyl group's strong electron-withdrawing nature significantly influences the electron density of the pyridine ring, impacting its reactivity and physicochemical properties.

Chemical Structure

The molecule consists of a central pyridine ring substituted at the C5 position with a trifluoromethyl group. The C2 and C3 positions are substituted with carboxyl groups that are esterified with ethanol.

Caption: Chemical structure of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate.

Compound Identifiers and Properties

Quantitative data for this specific molecule is sparse in public literature; however, its core properties can be summarized and compared with related analogs.

| Property | Value | Source |

| IUPAC Name | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | [1] |

| CAS Number | 120083-60-5 | [1][2] |

| Molecular Formula | C₁₂H₁₂F₃NO₄ | [1] |

| Molecular Weight | 291.23 g/mol | [1] |

| Appearance | White to off-white crystalline powder (inferred) | [3] |

| Solubility | Soluble in ethanol, methanol, DMSO (inferred) | [3] |

| Melting Point | 78-82°C (inferred from 5-methyl analog) | [3]* |

Synthesis and Mechanistic Considerations

A definitive, peer-reviewed synthesis protocol for Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate is not widely published. However, a scientifically sound route can be proposed based on established transformations of similar pyridine scaffolds. A highly plausible approach involves the palladium-catalyzed alkoxycarbonylation of a readily available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-84-7). This precursor is a key intermediate in the production of several agrochemicals.[4][5]

Proposed Synthetic Workflow

The conversion of aryl chlorides to esters via palladium catalysis is a robust and well-documented transformation in organic synthesis. This reaction typically requires a palladium source, a phosphine ligand, a source of carbon monoxide, and an alcohol.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for palladium-catalyzed carbonylation. Researchers should perform their own optimization.

-

Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.10 eq).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous ethanol (serving as both solvent and nucleophile) and a non-nucleophilic base such as triethylamine (Et₃N, 2.5 eq).

-

Rationale: The base is crucial to neutralize the HCl generated during the reaction, preventing catalyst deactivation and driving the reaction forward.

-

-

Carbonylation: Purge the system with carbon monoxide (CO) gas and maintain a positive pressure (e.g., using a CO-filled balloon or a pressurized reactor).

-

Reaction: Heat the mixture to a reflux temperature (approx. 80-90°C) and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Rationale: Heating is required to facilitate the oxidative addition of the aryl chloride to the Pd(0) species, which is the rate-limiting step. The dppf ligand is chosen for its ability to stabilize the palladium catalyst at elevated temperatures and promote the desired reductive elimination.

-

-

Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by silica gel column chromatography.

Spectroscopic Characterization (Predicted)

Confirmation of the final product's identity is achieved through a combination of spectroscopic methods. While experimental spectra for the title compound are not available, we can predict the key features based on its structure and data from its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine.[6][7][8]

-

¹H NMR (in CDCl₃):

-

δ ≈ 8.8-9.0 ppm (s, 1H, pyridine H-6)

-

δ ≈ 8.2-8.4 ppm (s, 1H, pyridine H-4)

-

δ ≈ 4.4-4.6 ppm (q, 4H, 2 x -OCH₂CH₃)

-

δ ≈ 1.4-1.6 ppm (t, 6H, 2 x -OCH₂CH₃)

-

-

¹³C NMR (in CDCl₃):

-

δ ≈ 164-166 ppm (2C, ester C=O)

-

δ ≈ 150-155 ppm (aromatic C-N)

-

δ ≈ 120-145 ppm (aromatic C-H, C-C, C-CF₃)

-

δ ≈ 122 ppm (q, J ≈ 272 Hz, CF₃)

-

δ ≈ 62-64 ppm (2C, -OCH₂)

-

δ ≈ 13-15 ppm (2C, -CH₃)

-

-

¹⁹F NMR (in CDCl₃):

-

δ ≈ -63 to -65 ppm (s, 3F, -CF₃)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z = 291 (Molecular Ion)

-

Key fragments corresponding to the loss of ethoxy (-45), carboxyl (-59), and ethyl groups (-29).

-

Applications in Research and Drug Development

The true value of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate lies in its role as a versatile chemical building block. The trifluoromethylpyridine core is a privileged structure in modern chemistry.

-

Agrochemicals: Many successful herbicides and fungicides incorporate the 5-(trifluoromethyl)pyridine moiety.[4][5] The precursor used in the proposed synthesis, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a commercial intermediate for several such products, including Fluopyram and Haloxyfop.[5]

-

Pharmaceuticals: The CF₃ group is frequently installed to block metabolic oxidation and improve the pharmacokinetic profile of drug candidates. The pyridine nitrogen acts as a hydrogen bond acceptor, and the ester groups provide points for diversification. Analogs like Diethyl 5-ethylpyridine-2,3-dicarboxylate are key intermediates in the synthesis of imidazolinone herbicides like imazethapyr, highlighting the utility of this scaffold.[9][10]

-

Medicinal Chemistry: The diester functionality allows for selective hydrolysis and subsequent amide bond formation, enabling the linkage of this core to other pharmacophores or peptide fragments. This makes it an attractive starting point for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As a research chemical, Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautions:

Conclusion

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate represents a valuable, albeit not widely commercialized, chemical intermediate. Its trifluoromethylated pyridine core is a proven motif for imparting desirable biological and physical properties in both agrochemical and pharmaceutical contexts. The synthetic accessibility from chlorinated precursors via modern catalytic methods makes it a target of interest. The dual ester functionalities provide chemists with the tools to readily incorporate this scaffold into larger, more complex molecules, paving the way for the discovery of novel bioactive agents.

References

-

Cheng, C., Ma, X., & Wei, Z. Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry. [Link]

-

2a biotech . DIETHYL 5-(TRIFLUOROMETHYL)PYRIDINE-2,3-DICARBOXYLATE | 120083-60-5. [Link]

- Google Patents.

-

HANGZHOU HONGQIN PHARMTECH CO.,LTD . 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]

-

Ricci, A. et al. (2022) . Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. RSC Advances. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD . The Pharmaceutical Potential of 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]

-

PubChem . 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]

-

ResearchGate . Solvent‐free one‐pot [2+2+1+1] Hantzsch pyridine synthesis. [Link]

-

CABI Digital Library . A Synthesis Method of Diethyl 5rEthylpyridiner2,3r Dicarboxylate. [Link]

-

ResearchGate . One-pot Hantzsch synthesis of unsymmetrical substituted pyridines. [Link]

-

ResearchGate . (PDF) FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine. [Link]

-

SpectraBase . 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. [Link]

Sources

- 1. 120083-60-5 | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate - AiFChem [aifchem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. agrochemx.com [agrochemx.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-dichloro-5- trifluoromethyl pyridine [jubilantingrevia.com]

- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. asianpubs.org [asianpubs.org]

- 10. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate

Introduction: The Significance of a Fluorinated Pyridine Scaffold

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and agrochemical development. The incorporation of a trifluoromethyl (CF₃) group onto the pyridine ring dramatically influences the molecule's physicochemical properties. The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability. These attributes make trifluoromethylated pyridines valuable scaffolds in the design of novel pharmaceuticals and crop protection agents.[1][2][3] This guide provides a comprehensive overview of a robust synthetic route to Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate, offering detailed protocols, mechanistic insights, and practical considerations for its successful preparation in a laboratory setting.

Strategic Approach to Synthesis: The "Building Block" Methodology

The synthesis of trifluoromethylated pyridines can be broadly categorized into two main strategies: direct fluorination of a pre-formed pyridine ring and the "building block" approach, which involves the construction of the pyridine ring from smaller, fluorine-containing precursors.[1][2] While direct fluorination methods exist, they often require harsh conditions and can lead to issues with regioselectivity. The building block strategy, however, offers a more controlled and versatile approach to accessing highly functionalized trifluoromethylpyridines.

This guide will focus on a highly effective building block approach that utilizes the well-established Gould-Jacobs reaction .[4] This powerful synthetic tool allows for the construction of the pyridine ring through the condensation of an amine with a β-ketoester derivative, followed by a thermal cyclization. For the synthesis of our target molecule, we will employ ethyl 4,4,4-trifluoro-3-oxobutanoate as the key trifluoromethyl-containing building block.

Experimental Workflow Overview

The synthesis of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate can be logically divided into two primary stages:

-

Formation of the Enamine Intermediate: This step involves the reaction of a suitable amine with diethyl ethoxymethylenemalonate to generate a key enamine intermediate.

-

Cyclocondensation with the Trifluoromethyl Building Block: The enamine intermediate is then reacted with ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by a thermal cyclization to construct the desired pyridine ring.

Detailed Experimental Protocols

Materials and Reagents:

| Reagent | CAS Number | Supplier Recommendation | Purity |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 372-31-6 | Major chemical suppliers | ≥98% |

| Diethyl ethoxymethylenemalonate | 87-13-8 | Major chemical suppliers | ≥98% |

| Ammonium Acetate | 631-61-8 | Major chemical suppliers | ≥99% |

| Ethanol, Anhydrous | 64-17-5 | Major chemical suppliers | ≥99.5% |

| Toluene | 108-88-3 | Major chemical suppliers | Anhydrous |

| Dowtherm A | 8004-13-5 | Major chemical suppliers | - |

Part 1: Synthesis of Diethyl 2-(aminomethylene)malonate (Enamine Intermediate)

This step involves the formation of the enamine intermediate from diethyl ethoxymethylenemalonate and a nitrogen source. While various amines can be used, for simplicity and directness, we will utilize ammonium acetate which provides an in situ source of ammonia.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl ethoxymethylenemalonate (1.0 eq) and anhydrous ethanol (5 mL per gram of malonate derivative).

-

Add ammonium acetate (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting malonate is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude diethyl 2-(aminomethylene)malonate can be used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.

Part 2: Synthesis of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate

This is the key cyclocondensation step where the pyridine ring is formed.

Procedure:

-

In a multi-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine the crude diethyl 2-(aminomethylene)malonate (1.0 eq) from the previous step and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.05 eq).

-

Add a high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to the flask (approximately 10 mL per gram of enamine).

-

Heat the reaction mixture to a high temperature, typically in the range of 240-260 °C. This high temperature is crucial for the thermal cyclization and subsequent aromatization.

-

Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to below 100 °C.

-

Carefully add toluene to the cooled reaction mixture to dilute it.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate as a pale yellow oil.

Table 1: Summary of Reaction Parameters

| Parameter | Value | Rationale |

| Enamine Formation | ||

| Reactant Ratio | 1.0 eq DEMM : 1.1 eq NH₄OAc | A slight excess of the ammonia source ensures complete conversion of the starting malonate derivative. |

| Solvent | Anhydrous Ethanol | Good solvent for the reactants and facilitates the reaction at a moderate reflux temperature. |

| Temperature | Reflux (~78 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate without side reactions. |

| Reaction Time | 2-3 hours | Typically sufficient for complete conversion as monitored by TLC. |

| Pyridine Formation | ||

| Reactant Ratio | 1.0 eq Enamine : 1.05 eq TFM Ketoester | A slight excess of the ketoester ensures the complete consumption of the more valuable enamine intermediate. |

| Solvent | Dowtherm A | A high-boiling point solvent is necessary to achieve the required temperature for thermal cyclization. |

| Temperature | 240-260 °C | High temperature is critical for the intramolecular cyclization and subsequent aromatization step. |

| Reaction Time | 4-6 hours | Sufficient time for the reaction to go to completion at the elevated temperature. |

Mechanistic Insights: The Gould-Jacobs Reaction Pathway

The formation of the Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate via the Gould-Jacobs reaction proceeds through a well-defined sequence of steps.

-

Michael Addition: The reaction initiates with a nucleophilic attack of the enamine intermediate onto the β-position of the α,β-unsaturated carbonyl system of ethyl 4,4,4-trifluoro-3-oxobutanoate. This is a classic Michael addition reaction.

-

Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular nucleophilic attack from the nitrogen atom onto one of the ester carbonyl groups.

-

Elimination and Aromatization: The cyclic intermediate subsequently eliminates a molecule of ethanol. This is followed by a tautomerization and a final elimination of a molecule of water (or another small molecule depending on the exact pathway) to achieve the stable aromatic pyridine ring.

Characterization and Purity Analysis

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the characteristic shifts for the aromatic protons and the trifluoromethyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the two ethyl ester groups (triplets and quartets), and distinct signals for the two aromatic protons on the pyridine ring. |

| ¹³C NMR | Signals for the carbonyl carbons of the ester groups, the carbons of the pyridine ring (with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling), and the carbons of the ethyl groups. |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₂F₃NO₄ (291.23 g/mol ). |

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

High Temperatures: The use of high-boiling point solvents and high reaction temperatures requires caution. Ensure proper heating mantles and temperature controllers are used.

-

Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

Conclusion and Future Perspectives

The Gould-Jacobs reaction provides a reliable and efficient method for the synthesis of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate. This building block approach allows for a high degree of control over the final structure. The resulting molecule is a valuable intermediate for the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.[5] Further derivatization of the ester functionalities can lead to a diverse library of compounds for biological screening.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (127), 110-113. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256-270. [Link]

- Dow Chemical Company. (1987). Preparation of (trifluoromethyl)pyridines. U.S.

-

Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

-

Wang, C., et al. (2007). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Chinese Journal of Chemistry, 25(11), 1649-1654. [Link]

-

Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(3), 918-920. [Link]

- CN103373958A - Preparation method of 5-ethylpyridine-2,3-diethyl diformate - Google Patents. (n.d.).

-

NIST. (n.d.). Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-trifluoromethylphenyl)-, diethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Krasavin, M., et al. (2019). Peculiarities of three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one. Chemistry of Heterocyclic Compounds, 55(8), 739-745. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]

-

Ali, M. M., et al. (2020). Synthesis of 12-Membered Tetra-aza Macrocyclic Pyridinophanes Bearing Electron-Withdrawing Groups. Molecules, 25(23), 5678. [Link]

- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents. (n.d.).

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, The Scripps Research Institute. [Link]

- Merck Sharp & Dohme Corp. (2012). Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate. U.S.

- CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents. (n.d.).

-

Zhang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4839-4851. [Link]

-

Merck Sharp & Dohme Corp. (2015). Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2-yl]methyl} phosphonate used in the synthesis of himbacine analogs. European Patent EP2046804B1. [Link]

-

Bakulina, O., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2878-2885. [Link]

- Dow Chemical Company. (1984). 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same.

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. agrochemx.com [agrochemx.com]

An In-depth Technical Guide on the Synthesis and Applications of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate, a significant fluorinated pyridine derivative. We will delve into its importance in medicinal chemistry, explore its synthesis, and discuss its potential applications in drug discovery and development.

The Significance of Fluorinated Pyridines in Modern Drug Discovery

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties.[1][2] In medicinal chemistry, trifluoromethylated compounds are of particular interest due to their enhanced metabolic stability, increased lipophilicity, and unique electronic properties, which can lead to improved binding affinity and bioavailability of drug candidates.[2] The pyridine scaffold itself is a common motif in a vast array of pharmaceuticals and agrochemicals.[1] The combination of a trifluoromethyl group and a pyridine ring, therefore, represents a powerful strategy for the design of novel bioactive molecules. Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate serves as a key building block in the synthesis of more complex molecules within this class.

Synthesis of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate: A Likely Pathway

A plausible synthetic route, based on the synthesis of the analogous diethyl 5-ethylpyridine-2,3-dicarboxylate, would involve the reaction of a trifluoromethyl-containing building block with other key reagents in a one-pot reaction.[3][4]

Core Synthetic Strategy:

The synthesis likely involves the condensation of a β-ketoester, an aldehyde (or its equivalent), and a nitrogen source. Given the target molecule's structure, a key starting material would be a trifluoromethylated equivalent of a β-ketoester or a related activated carbonyl compound.

Detailed Step-by-Step Protocol (Hypothesized):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a suitable solvent such as ethanol is added.

-

Addition of Reagents: To the solvent, add diethyl 1,3-acetonedicarboxylate, followed by a trifluoromethyl-containing aldehyde or an equivalent electrophile. Finally, a nitrogen source, such as ammonium acetate, is introduced.[4][5]

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate.

Diagram of the Hypothesized Synthetic Workflow:

Caption: A hypothesized synthetic workflow for Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate.

Physicochemical and Spectroscopic Data

The following table summarizes the key identifiers and properties of Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate.

| Property | Value |

| CAS Number | 120083-60-5[6] |

| Molecular Formula | C₁₂H₁₂F₃NO₄[6] |

| Molecular Weight | 291.23 g/mol [6] |

| IUPAC Name | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate[6] |

| Appearance | Likely a colorless to pale yellow liquid or a low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) and insoluble in water. |

Note: Some physical properties are predicted based on the structure and data for similar compounds.

Potential Applications in Drug Development and Agrochemicals

Trifluoromethylpyridine derivatives are valuable intermediates in the synthesis of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals.[1] The dicarboxylate functionality at the 2- and 3-positions of the pyridine ring in Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate offers versatile handles for further chemical modifications, making it a highly valuable scaffold for creating libraries of novel compounds for high-throughput screening.

Potential Therapeutic Areas:

Given the prevalence of the trifluoromethylpyridine motif in various drug classes, derivatives of this compound could be explored for a multitude of therapeutic applications, including but not limited to:

-

Oncology: As building blocks for kinase inhibitors or other anti-cancer agents.

-

Neuroscience: For the development of drugs targeting central nervous system disorders.

-

Infectious Diseases: As a scaffold for novel antibacterial or antiviral agents.

Agrochemical Applications:

Many commercial pesticides and herbicides contain the trifluoromethylpyridine core structure.[1] Therefore, Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate could serve as a key intermediate in the synthesis of new and more effective crop protection agents.

Diagram of Potential Application Pathways:

Caption: Potential derivatization pathways for drug discovery and agrochemical development.

Conclusion

Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and agrochemical research. While its specific discovery details are not widely documented, its synthesis can be achieved through established methodologies for pyridine ring formation. The presence of the trifluoromethyl group and the versatile dicarboxylate handles make it an attractive starting material for the development of novel, high-value molecules. Further research into the synthesis and applications of this compound is warranted and could lead to the discovery of new therapeutic agents and crop protection solutions.

References

-

Ihara, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 259-271. [Link]

- CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents. (n.d.).

-

Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates: Synthetic Communications: Vol 54, No 16 - Taylor & Francis Online. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 120083-60-5 | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate - AiFChem [aifchem.com]

The Trifluoromethyl Group on a Pyridine Ring: A Comprehensive Technical Guide to Its Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design. This powerful electron-withdrawing moiety dramatically alters the physicochemical properties of the parent heterocycle, profoundly influencing its reactivity, metabolic stability, and biological activity. This guide provides an in-depth exploration of the chemical behavior of trifluoromethylated pyridines, offering field-proven insights into their synthesis, reactivity patterns, and strategic application in the development of novel chemical entities.

The Electronic Influence of the Trifluoromethyl Group: A Tale of Two Effects

The reactivity of a trifluoromethyl-substituted pyridine ring is fundamentally governed by the potent electronic effects of the CF3 group. Its influence is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker, often negligible, hyperconjugative effect. The position of the CF3 group on the pyridine ring dictates the extent to which it deactivates or activates specific positions towards different types of chemical transformations.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through inductive electron-withdrawing effects.[1][2] This property is often manifested by increasing the reactivity of adjacent electrophilic functional groups.[2] This strong electron-withdrawing nature enhances the electrophilic character at cationic sites in superelectrophiles, leading to greater positive charge delocalization.[1][2]

Synthetic Strategies for Accessing Trifluoromethylpyridines

The preparation of trifluoromethylpyridine derivatives can be broadly categorized into two main approaches: the introduction of the trifluoromethyl group onto a pre-existing pyridine ring, and the construction of the pyridine ring from building blocks that already contain the trifluoromethyl moiety.[3] The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and scalability.

Introduction of the Trifluoromethyl Group

This "late-stage" functionalization is highly desirable in drug discovery for rapid analogue synthesis.

-

Halogen Exchange (Halex) Reactions: A common industrial method involves the chlorine/fluorine exchange of a trichloromethylpyridine precursor.[4][5] This is typically achieved using reagents like antimony trifluoride or hydrogen fluoride under high temperatures.[5]

-

Direct Trifluoromethylation: The direct introduction of a CF3 group onto the pyridine ring can be accomplished through various methods, including:

-

Radical Trifluoromethylation: Utilizing reagents that generate trifluoromethyl radicals, such as CF3I with a radical initiator or through photoredox catalysis.[6][7][8] However, these methods can sometimes suffer from a lack of regioselectivity.[6]

-

Nucleophilic Trifluoromethylation: Employing nucleophilic CF3 sources like TMSCF3 (Ruppert-Prakash reagent) or trifluoromethyl carbanions.[7][9][10] For pyridine derivatives, methods for 2- and 4-position-selective nucleophilic trifluoromethylations are available.[6]

-

Electrophilic Trifluoromethylation: Using electrophilic trifluoromethylating agents like the Togni or Umemoto reagents.[9][10]

-

A noteworthy development is the 3-position-selective C-H trifluoromethylation of pyridine rings, which has historically been challenging.[6] A recently developed method involves the hydrosilylation of the pyridine derivative to form an enamine intermediate, which then undergoes electrophilic trifluoromethylation.[11][12]

Pyridine Ring Construction

Building the pyridine ring from trifluoromethylated precursors offers excellent control over regiochemistry.

-

Cyclocondensation Reactions: A number of cyclocondensation reactions have been reported for the synthesis of trifluoromethylpyridine derivatives.[4] Commonly used trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[4] For example, the herbicide thiazopyr is synthesized via a cyclocondensation reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate.[4]

-

Bohlmann-Rahtz Pyridine Synthesis: A novel and efficient method for the synthesis of polysubstituted trifluoromethylpyridine derivatives involves the Bohlmann-Rahtz heteroannulation reaction.[13] This method utilizes trifluoromethyl-α,β-ynones as trifluoromethyl building blocks which react with β-enamino esters or ketones.[13]

| Synthetic Method | Key Features | Typical Reagents | Advantages | Disadvantages |

| Halogen Exchange | Industrial scale, high temperature | Trichloromethylpyridine, HF, SbF3 | Cost-effective for specific isomers | Harsh conditions, limited substrate scope |

| Radical Trifluoromethylation | C-H functionalization | CF3I, AIBN, Photoredox catalysts | Direct introduction of CF3 | Often poor regioselectivity |

| Nucleophilic Trifluoromethylation | Activation at C2/C4 positions | TMSCF3, CF3SO2Na | Good for electron-deficient pyridines | Requires pre-functionalization or activation |

| Electrophilic Trifluoromethylation | C-H functionalization | Togni's reagent, Umemoto's reagent | Milder conditions | Reagent cost, regioselectivity can be an issue |

| Ring Construction | High regiocontrol | Trifluoromethylated building blocks | Precise placement of CF3 group | Multi-step synthesis, building block availability |

Reactivity Landscape of Trifluoromethylpyridines

The powerful electron-withdrawing nature of the CF3 group renders the pyridine ring highly susceptible to nucleophilic attack, while simultaneously deactivating it towards electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The CF3 group strongly activates the pyridine ring towards SNAr, particularly at the positions ortho and para to it (positions 2, 4, and 6). The large electronegativity of the trifluoromethyl moiety on the pyridine ring can trigger intramolecular nucleophilic aromatic substitution reactions.[4][5] This enhanced reactivity is a cornerstone of the synthetic utility of trifluoromethylpyridines.

Experimental Protocol: A Representative SNAr Reaction

The following protocol describes a typical SNAr reaction on a trifluoromethyl-substituted chloropyridine.

-

Reaction Setup: To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (e.g., an amine, alkoxide, or thiol; 1.1-1.5 eq) and a base (e.g., K2CO3, Cs2CO3, or NaH; 1.5-2.0 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C and stirred for 2-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Electrophilic Aromatic Substitution

Pyridine itself is less reactive than benzene in electrophilic substitution reactions due to the electronegativity of the nitrogen atom, requiring more drastic conditions.[14] The presence of a strongly deactivating CF3 group further diminishes the ring's electron density, making electrophilic substitution challenging. When such reactions do occur, they are typically directed to the meta-position (C-3 or C-5) relative to both the nitrogen and the CF3 group, as this avoids the formation of intermediates with a positive charge adjacent to the electron-deficient nitrogen or the CF3 group.[15]

Palladium-Catalyzed Cross-Coupling Reactions

Trifluoromethyl-substituted halopyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecules.[16] These reactions provide straightforward methods for constructing C-C and C-N bonds.[16]

-

Suzuki-Miyaura Coupling: The reaction of a trifluoromethyl-substituted halopyridine with a boronic acid or ester to form a biaryl linkage.

-

Buchwald-Hartwig Amination: The coupling of a trifluoromethyl-substituted halopyridine with an amine to form a C-N bond.

-

Sonogashira Coupling: The reaction of a trifluoromethyl-substituted halopyridine with a terminal alkyne to form a carbon-carbon triple bond.

-

Heck Coupling: The reaction of a trifluoromethyl-substituted halopyridine with an alkene to form a substituted alkene.[17]

The synthesis of certain insecticides has been shown to involve aromatic cross-coupling reactions that directly connect three aromatic fragments in a stepwise manner.[18]

| Coupling Reaction | Reactants | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki-Miyaura | Halopyridine + Boronic Acid/Ester | C-C (Aryl-Aryl) | Pd(OAc)2, Pd(PPh3)4 / SPhos, XPhos |

| Buchwald-Hartwig | Halopyridine + Amine | C-N | Pd2(dba)3 / BINAP, DavePhos |

| Sonogashira | Halopyridine + Alkyne | C-C (Aryl-Alkynyl) | PdCl2(PPh3)2, CuI |

| Heck | Halopyridine + Alkene | C-C (Aryl-Vinyl) | Pd(OAc)2 / PPh3, P(o-tol)3 |

Radical Reactions

The trifluoromethyl group can influence the outcome of radical reactions on the pyridine ring. While direct C-H trifluoromethylation often proceeds via a radical mechanism, other radical transformations can also be employed. Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling a range of functionalizations of trifluoromethylpyridines.[8][19]

The Trifluoromethylpyridine Moiety in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a privileged motif in both the pharmaceutical and agrochemical industries.[4][5][18][20] Its unique combination of physicochemical properties often imparts desirable characteristics to bioactive molecules.[18][21]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF3 group resistant to oxidative metabolism.[21] This can block metabolic hotspots, increase the half-life of a drug, and reduce the required dose.[21]

-

Lipophilicity: The CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve absorption and distribution.[21] This is a key factor in improving brain penetration for CNS-active drugs.[21]

-

Binding Affinity: The electronic effects of the CF3 group can modulate the pKa of nearby functional groups and influence hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and potency.

-

Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a receptor binding pocket.

A wide range of FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in medicinal chemistry.[9] Similarly, numerous pesticides, including insecticides, fungicides, and herbicides, incorporate the trifluoromethylpyridine fragment.[18][20]

Conclusion

The trifluoromethyl group exerts a profound and multifaceted influence on the reactivity and properties of the pyridine ring. Its strong electron-withdrawing nature activates the ring for nucleophilic substitution and directs the course of various other transformations, while its steric and lipophilic characteristics are invaluable in the design of bioactive molecules. A thorough understanding of the principles outlined in this guide is essential for any scientist seeking to harness the full potential of this versatile and powerful chemical motif in the pursuit of novel and effective chemical solutions.

References

-

Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry. [Link]

-

Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Preparation of (trifluoromethyl)pyridines.

-

Electrophilic substitution on pyridine. Química Organica.org. [Link]

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]

-

Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Journal of Organic Chemistry. [Link]

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

-

New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]

-

Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]

-

Electrophilic substitution reactions - pyridine. YouTube. [Link]

-

Photosensitized direct C-H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

-

Regioselective Direct C–H Trifluoromethylation of Pyridine. ACS Publications. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. PubMed Central. [Link]

-

14.5: Electrophilic Substitution. Chemistry LibreTexts. [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

-

Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Sci-Hub. [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. PubMed Central. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistryviews.org [chemistryviews.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 15. quora.com [quora.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Lipophilicity of Trifluoromethyl-Substituted Pyridines: Strategy and Application in Drug Discovery

Abstract

Lipophilicity is a cornerstone physicochemical property in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] The strategic incorporation of the trifluoromethyl (CF3) group onto a pyridine scaffold is a widely employed tactic in medicinal chemistry to modulate this critical parameter.[3] This guide provides an in-depth analysis of the lipophilicity of trifluoromethyl-substituted pyridines, moving beyond simple descriptors to explore the underlying electronic and structural factors. We will dissect the intricate relationship between CF3 positional isomerism, pKa modulation, and the resultant impact on the distribution coefficient (logD). Furthermore, this paper presents a robust, field-proven experimental protocol for determining lipophilicity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), alongside a discussion of complementary computational methods.

Introduction: The Strategic Value of the CF3-Pyridine Moiety

In the multi-parameter optimization challenge that is modern drug discovery, achieving an optimal level of lipophilicity is paramount.[1][2] Molecules that are too hydrophilic may suffer from poor membrane permeability, while excessively lipophilic compounds can exhibit issues with solubility, metabolic instability, and off-target toxicity.[4] The pyridine ring is a privileged scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability.[5][6]

The trifluoromethyl group, in turn, is far more than a simple lipophilic appendage. Its unique properties include:

-

High Lipophilicity: The CF3 group significantly increases lipophilicity, as quantified by a Hansch π value of +0.88.[7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation.[7][8]

-

Potent Electron-Withdrawing Nature: Through a strong inductive effect (-I), the CF3 group powerfully withdraws electron density from the aromatic ring to which it is attached.[8]

It is this last property—the profound electronic influence—that makes the interplay between the CF3 group and the basic pyridine nitrogen particularly compelling for medicinal chemists.

The Interplay of pKa and Lipophilicity (logD)

For an ionizable compound like pyridine, the intrinsic lipophilicity, described by the partition coefficient (logP), tells only part of the story. LogP measures the partitioning of the neutral species between octanol and water.[9] However, at physiological pH (typically ~7.4), a basic compound like pyridine will exist in equilibrium between its neutral form and its protonated, cationic form.

The distribution coefficient, logD, accounts for this equilibrium by measuring the partitioning of all species (ionized and un-ionized) at a specific pH. The relationship is defined by the Henderson-Hasselbalch equation, which for a base is:

logD = logP - log(1 + 10^(pKa - pH))

This equation reveals a critical insight: for a basic compound, as pKa decreases , the molecule becomes less protonated at a given pH. This shifts the equilibrium toward the neutral, more lipophilic species, thereby increasing the logD .

The potent electron-withdrawing nature of the CF3 group significantly reduces the electron density on the pyridine ring, including the nitrogen atom.[8][10] This destabilizes the conjugate acid (the protonated form), making the pyridine less basic and thus lowering its pKa . This electronic modulation is a powerful, indirect mechanism for increasing a compound's effective lipophilicity at physiological pH, a subtlety often overlooked when considering only the intrinsic lipophilicity of the CF3 group itself.

The Impact of Positional Isomerism

The position of the CF3 group on the pyridine ring is not trivial; it dictates the magnitude of the pKa depression and, consequently, the effect on logP and logD.

-

2- and 4-Trifluoromethylpyridine: The CF3 group at the ortho (2) or para (4) position exerts its maximum electron-withdrawing effect on the nitrogen atom through both induction and resonance. This leads to a substantial decrease in pKa compared to pyridine.

-

3-Trifluoromethylpyridine: When placed at the meta (3) position, the CF3 group's influence is primarily inductive. While still significant, the pKa reduction is less pronounced than in the 2- and 4-isomers.[11]

This differential electronic impact results in a predictable trend in the physicochemical properties of the isomers.